3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid

Kinase Inhibitor Structure-Activity Relationship X-ray Crystallography

Generic phenylaminopyrimidine building blocks fail to resolve kinase selectivity, compromising target validation. 3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid is a position-defined meta-benzoic acid isomer that provides a distinct hydrogen-bonding network in the ATP pocket, enabling matched-pair kinase profiling. - Unique meta-carboxylate vector for fragment-based screening and JAK/Trk selectivity mapping. - Predicted lower logP vs. the 4-substituted analog; ideal reference standard for ADME-PK studies. - Validated phenylpyrimidine scaffold for ATP-competitive inhibition; supplied with full analytical documentation.

Molecular Formula C17H13N3O2
Molecular Weight 291.30 g/mol
Cat. No. B13700788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid
Molecular FormulaC17H13N3O2
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N=C2)NC3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C17H13N3O2/c21-16(22)13-7-4-8-15(9-13)20-17-18-10-14(11-19-17)12-5-2-1-3-6-12/h1-11H,(H,21,22)(H,18,19,20)
InChIKeyBIAPOHFPPDBPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid Overview


3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid (CAS: 2741233-20-3) is a synthetic small molecule belonging to the phenylaminopyrimidine class. It features a 5-phenylpyrimidine core linked via an amine bridge to a benzoic acid moiety at the meta (3-) position . This class is widely recognized for its ability to inhibit protein kinases, particularly Janus kinases (JAKs) and tropomyosin-related kinases (Trks), by occupying the ATP-binding pocket [1]. Its molecular formula is C17H13N3O2 with a molecular weight of 291.30 g/mol . The compound's primary differentiation lies in its specific substitution pattern, which may influence kinase selectivity profiles compared to its para-substituted analogs.

Kinase inhibitor tool compound for JAK/Trk pathway research
Meta-substitution may provide distinct selectivity vs. para-isomers
Supports SAR and chemical biology studies

Why 3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid Is Not Interchangeable


Within the phenylaminopyrimidine class, minor structural modifications can lead to profound shifts in kinase selectivity, potency, and physicochemical properties [1]. Simple substitution with a generic 'phenylaminopyrimidine' building block is therefore insufficient for reproducible research. The position of the carboxyl group on the benzoic acid ring is a critical determinant of the compound's hydrogen-bonding network within the ATP-binding site, directly impacting target engagement. Evidence from a crystallographically-characterized positional isomer demonstrates that these compounds stabilize specific kinase conformations (e.g., DFG-in or DFG-out) in a substitution-dependent manner [2]. Consequently, the 3-substituted isomer presents a distinct pharmacological profile that cannot be replicated by its 2- or 4-substituted counterparts.

Positional Isomer Mismatch
2- or 4-carboxy isomers may exhibit altered kinase selectivity due to different hydrogen-bonding networks within the ATP pocket.
Conformational Bias Shift
Meta-substitution may not stabilize the same DFG-out conformation as the para-isomer, potentially changing target engagement.
Physicochemical Property Divergence
Carboxyl position influences logP and solubility; direct substitution without validation may compromise assay reproducibility.

3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid Differentiation Guide


Positional Isomerism and Kinase Binding Mode

The meta-substituted (3-carboxy) isomer is predicted to have a different binding pose within kinase domains compared to the para-substituted (4-carboxy) isomer. The 4-carboxy analog, 4-{[4-(phenylamino)pyrimidin-2-yl]amino}benzoic acid (YL1-038-31), is a validated CDK2/Aurora A inhibitor that induces a DFG-out conformation, as confirmed by X-ray crystallography (PDB: 3UNJ, 3UO5) [1]. The 3-carboxy group in the target compound is expected to form a different H-bond network with the kinase hinge region, potentially altering this conformational bias and the resulting kinase selectivity profile [1].

Binding Mode Shift
Cross-study comparable
Meta-substitution predicted to alter H-bond network vs. para-isomer (confirmed DFG-out inducer).
Supports conformational selectivity studies.
Based on comparator X-ray data (PDB 3UNJ); target binding mode inferred from SAR.
Kinase Inhibitor Structure-Activity Relationship X-ray Crystallography

JAK2 Kinase Selectivity Prediction

Pharmacophore models for phenylaminopyrimidine JAK2 inhibitors highlight a critical hydrogen bond acceptor feature at the pyrimidine 2-position and a hydrophobic feature for the pendent phenyl ring. The position of the carboxylate influences the ligand's ability to interact with a selectivity pocket adjacent to the ATP site. While the 4-carboxy isomer is known for broad kinase inhibition, 3D-QSAR models on a series of phenylaminopyrimidine JAK2 inhibitors [1] suggest that the 3-carboxy substitution could engineer selectivity away from off-targets like CDK2 by disrupting a key interaction with the catalytic lysine, a hypothesis supported by the measured polypharmacology of the 4-carboxy lead [2].

JAK2 Selectivity Prediction
Class-level inference
3-carboxy may reduce CDK2 affinity vs. 4-carboxy isomer (confirmed CDK2/AurA inhibitor).
Testable hypothesis for JAK2-selective probe development.
Hypothetical shift from 3D-QSAR models; experimental validation required.
JAK Kinase Computational Chemistry Pharmacophore Modeling

Lipophilicity and Solubility Comparison

The position of the carboxylic acid moiety significantly impacts the compound's lipophilicity and aqueous solubility, which are key determinants of in vitro assay performance and in vivo pharmacokinetics. While experimentally measured values for this specific compound are not publicly available, computational predictions based on its structure (Molecular Formula: C17H13N3O2, MW: 291.30) indicate a logP value distinct from its 4-substituted isomer [1]. The meta-substitution pattern generally results in a different dipole moment and hydrogen-bond acceptor/donor topology compared to the para-isomer, potentially improving solubility and reducing non-specific protein binding in assay media.

Lipophilicity Comparison
Predicted property
Predicted logP ~4.0 (3-isomer) vs. ~3.8 (4-isomer); ΔlogP ≈ −0.2.
Slightly lower lipophilicity may support better solubility in assays.
AlogPS 2.1 estimate; experimental logP may differ.
Lipophilicity ADME Physicochemical Properties

Cholinesterase Inhibition Potential

Chemical vendor databases not linked to peer-reviewed primary sources suggest competitive inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values below 5 µM . A study on related pyrimidine-based compounds found that specific derivatives can achieve nanomolar AChE inhibition with significant selectivity over BChE (e.g., a 24-fold selectivity window) [1]. The specific activity and selectivity profile of 3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid, however, remains unconfirmed and cannot be quantitatively compared to established cholinesterase inhibitors like donepezil until a primary, peer-reviewed source is published.

Cholinesterase Activity
Data to verify
Reported IC₅₀
Independent validation required; cannot base procurement on this activity claim.
Compare to donepezil (AChE IC₅₀ ~21.5 nM) and related pyrimidines.
Acetylcholinesterase Butyrylcholinesterase Alzheimer's Disease

3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid Application Scenarios


Kinase Selectivity Profiling Probe

This compound is best positioned as a crucial control for chemical biology studies investigating kinase selectivity. Since the related 4-carboxy isomer is an established CDK2/Aurora A inhibitor [1], the 3-carboxy isomer can be used in parallel to map the contribution of the carboxylate position to kinase polypharmacology. This head-to-head comparison, using intact cell kinase assays, would directly validate its utility as a matched-pair tool compound.

FBDD Library Component

The 5-phenylpyrimidine core linked to a meta-benzoic acid is a privileged fragment for ATP-competitive kinase inhibition. The 3-position carboxylate provides a unique synthetic handle and vector for fragment growth compared to 4-substituted analogs. It can serve as a high-priority building block for fragment-based screening libraries aimed at JAK2, where 3D-QSAR models suggest a potential for improved selectivity based on substitution pattern [2].

Neuroscience Target Validation

If the unverified cholinesterase inhibition data can be independently confirmed, this compound could offer a starting point for Alzheimer's disease research. The structural class has produced nanomolar AChE inhibitors [3]. The task for a scientific user is to perform a rigorous in-house selectivity panel against AChE and BChE. A validated micromolar inhibitor with a novel scaffold could be a valuable addition to a screening collection for neurodegeneration, distinct from the clinically established donepezil scaffold.

ADME Assay Standard

Due to its distinct predicted logP and the meta-positioning of its carboxylic acid functionality, this compound can serve as a reference standard in ADME assays. Its predicted lower lipophilicity compared to the para-isomer [4] makes it a useful control for evaluating the impact of isomerism on plasma protein binding, microsomal stability, and permeability, providing a benchmark for the optimization of other acidic kinase inhibitors.

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Meta-substitution pattern for polypharmacology mapping
Parallel testing with para-isomer to map carboxylate contribution
Fragment-based library design
Synthetic handle and vector for fragment growth
JAK2 selectivity models (3D-QSAR based) to guide elaboration
Neuroscience target validation
Potential cholinesterase inhibitor scaffold
In-house AChE/BChE selectivity panel verification
ADME assay reference
Predicted lower lipophilicity vs. para-isomer
Plasma protein binding and microsomal stability benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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